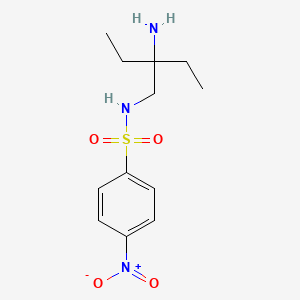

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C12H19N3O4S |

|---|---|

Molecular Weight |

301.36 g/mol |

IUPAC Name |

N-(2-amino-2-ethylbutyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-7-5-10(6-8-11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |

InChI Key |

WLRZKFITWSLWRD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Base: Triethylamine (preferably) or sodium carbonate.

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

- Temperature: Ambient to slightly elevated (~25–50°C).

- Catalyst: None typically required, but palladium catalysts can be used for specific modifications.

Alternative Green and Catalytic Methods

Recent advances include catalyst-free, green-light-mediated reactions, which facilitate the formation of sulfonamides under milder conditions, reducing environmental impact. For example, a visible-light-mediated process employing organic bases and avoiding metal catalysts has been explored, providing scalable and eco-friendly synthesis pathways.

Data Tables Summarizing Preparation Methods

Notes on Optimization and Purification

- Purification of intermediates and final products is typically achieved through recrystallization or chromatography.

- Reaction monitoring is performed via IR, NMR, and mass spectrometry to confirm structural integrity.

- Yield optimization involves adjusting temperature, solvent, and stoichiometry, with recent methods favoring milder, environmentally benign conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The aminoethylbutyl group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N-(2-Amino-2-ethylbutyl)-4-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of oxidized derivatives of the aminoethylbutyl group.

Scientific Research Applications

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Variations : Branching (e.g., 2-ethylbutyl vs. 3-methylbutyl) affects steric hindrance and lipophilicity, influencing solubility and biological membrane penetration .

- Functional Groups : Hydroxy or phenyl substituents (e.g., ) introduce polarity or aromaticity, altering reactivity and binding affinity .

- Nitro Group Position : Para-nitro derivatives (common in –7, 10) exhibit distinct electronic effects compared to ortho-nitro isomers (), impacting spectroscopic properties and reactivity .

Reactivity Trends :

- Nucleophilic Substitution: The amino group in the alkyl chain participates in further functionalization (e.g., azidation in ).

- Salt Formation : Hydrochloride salts () improve stability and water solubility, critical for pharmaceutical formulations .

Physicochemical Properties

- Solubility : Sulfonamides with shorter alkyl chains (e.g., ethylamine in ) exhibit higher aqueous solubility, whereas branched or aromatic derivatives () are more lipophilic .

- Spectroscopic Data :

- Chromatography : Rf values () correlate with polarity; higher MeOH content in eluents increases mobility .

Biological Activity

N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in various biological applications, particularly due to its potential antibacterial and antiviral properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is characteristic of many biologically active molecules. The presence of the nitro group and the aminoalkyl side chain contributes to its unique biological profile.

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), sulfonamides like this compound inhibit the production of folate, leading to decreased nucleic acid synthesis and ultimately bacterial cell death or growth inhibition .

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. The inhibition of bacterial growth is primarily bacteriostatic rather than bactericidal, meaning it prevents bacteria from multiplying without necessarily killing them outright .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Antiviral Activity

In addition to antibacterial effects, recent studies have suggested potential antiviral activity against specific viruses. For instance, modifications of sulfonamide compounds have shown inhibitory effects against coxsackievirus B and avian influenza viruses . The mechanism likely involves interference with viral replication processes similar to its antibacterial action.

Table 2: Antiviral Activity Findings

| Virus | IC50 Value (µM) |

|---|---|

| Coxsackievirus B | 25 |

| Avian Influenza H9N2 | 15 |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study published in Heliyon examined the interaction of novel sulfonamides with bacterial proteins, demonstrating that this compound effectively inhibited MurE ligase activity in E. coli, leading to significant antibacterial effects .

- Toxicity Assessment : Research has indicated that while effective, sulfonamides can cause adverse reactions such as allergic responses in some individuals. The incidence of such reactions is approximately 3–8%, similar to penicillin allergies .

- Synergistic Effects : Combination studies have shown that when used alongside other antibiotics like trimethoprim, the efficacy of this compound is enhanced, leading to lower MIC values against resistant bacterial strains .

Q & A

Q. What are the optimized synthetic routes for N-(2-Amino-2-ethylbutyl)-4-nitrobenzene-1-sulfonamide, and how can yield variability be minimized?

The synthesis typically involves multi-step reactions, including nitration, sulfonation, and alkylation. A common approach is:

- Step 1 : Nitration of benzene derivatives to introduce the nitro group, followed by sulfonation to generate the sulfonyl chloride intermediate.

- Step 2 : Coupling the sulfonyl chloride with the amino-ethylbutyl side chain under basic conditions (e.g., NaOH or triethylamine) to form the sulfonamide bond.

- Yield Optimization : Use anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis, monitor reaction progress via TLC or HPLC, and employ chromatography or recrystallization for purification . Variability often arises from incomplete nitration or side reactions; optimizing stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (6–8 hours at 0–5°C) improves consistency .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the nitro group (δ ~8.2 ppm for aromatic protons), sulfonamide (-SONH-), and alkyl chain (δ 1.2–1.8 ppm for ethylbutyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 329.12 for [M+H]) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1540 cm (N-O nitro stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in enzyme inhibition studies?

Discrepancies often arise from assay conditions or impurities. Methodological considerations include:

- Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

- Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and control for solvent effects (e.g., DMSO ≤1% v/v).

- Mechanistic Profiling : Employ isothermal titration calorimetry (ITC) to quantify binding affinity (K) and compare with kinetic IC values . If contradictions persist, evaluate off-target interactions via proteome-wide screening .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in antimicrobial studies?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Metabolomic Profiling : Compare bacterial metabolite levels (via GC-MS or LC-MS) before/after treatment to identify disrupted pathways (e.g., folate biosynthesis, common for sulfonamides) .

- Resistance Studies : Serial passage experiments under sub-inhibitory concentrations can reveal mutations in putative targets (e.g., dihydropteroate synthase) via whole-genome sequencing .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., carbonic anhydrase IX). Focus on optimizing hydrogen bonds with catalytic residues (e.g., Zn coordination) .

- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and nitro group orientation to predict bioactivity .

- MD Simulations : Assess binding stability over 100 ns simulations (AMBER force field) to prioritize derivatives with prolonged target residence times .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Cell Line Authentication : Verify cell line identity via STR profiling to exclude cross-contamination .

- Metabolic Activity Correction : Normalize cytotoxicity (e.g., IC) to cellular sulfonamide metabolism rates (measured via LC-MS quantification of intracellular compound levels) .

- Microenvironment Replication : Test under physiologically relevant conditions (e.g., hypoxia for cancer models) to account for microenvironment-dependent activity .

Q. What experimental controls are essential in stability studies under varying pH and temperature?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using HRMS .

- Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light vs. dark conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO/HSO, 0°C, 2 hr | 85 | 90 | |

| Sulfonation | ClSOH, reflux, 4 hr | 78 | 88 | |

| Alkylation | Amine, EtN, DCM, 5°C, 6 hr | 65 | 95 |

Q. Table 2. Comparative Bioactivity Profiles

| Assay Type | Target | IC (µM) | Notes | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Dihydropteroate synthase | 0.12 | pH-dependent activity shift | |

| Antimicrobial | S. aureus | 8.5 | Synergy with trimethoprim | |

| Cytotoxicity | HeLa cells | 42.7 | Hypoxia increases IC 2-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.